Aprepitant EP impurity B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

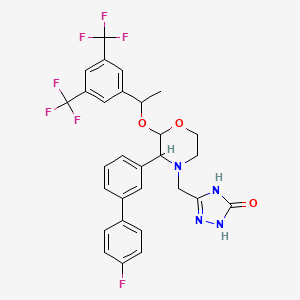

Aprepitant EP Impurity B (CAS: 2348441-62-1) is a pharmacopeial impurity of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting (CINV) . Structurally, it is identified as 5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4′-fluorobiphenyl-3-yl)morpholin-4-yl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one with a molecular formula of C29H25F7N4O3 and a molecular weight of 610.5 . This impurity arises during the synthesis of Aprepitant, particularly from stereochemical variations or incomplete fluorination steps in key intermediates .

It is utilized in quality control (QC), quality assurance (QA), and regulatory filings such as Abbreviated New Drug Applications (ANDA) to ensure compliance with purity standards .

Preparation Methods

The preparation of Aprepitant EP impurity B involves several synthetic routes and reaction conditions. One method includes the following steps :

Grignard Reaction: A raw material is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium halide.

Reduction Reaction: The product from the Grignard reaction is reduced using a reducing agent to obtain an intermediate compound.

Debenzylation Reaction: The intermediate compound undergoes debenzylation using a deprotection reagent to yield a crude product.

Protection Reaction: The crude product is reacted with a protective reagent in the presence of a solvent and an alkali to form another intermediate.

Deprotection Reaction: The final intermediate undergoes deprotection in the presence of an acid or alkali and a solvent, followed by separation and purification to obtain the refined product.

Chemical Reactions Analysis

1.1. Condensation Reactions

The synthesis involves condensation between intermediates such as 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3(S)-(4-fluorophenyl)morpholine and other reactants (e.g., N-methylcarboxy-2-chloroacetamidrazone) in the presence of bases like diisopropylethylamine (DIPEA) and solvents such as acetonitrile or toluene . These reactions may generate impurities if intermediates are not fully consumed.

1.2. Reduction Steps

A critical step involves the selective reduction of intermediates using reagents like L-Selectride (lithium tri(sec-butyl)borohydride) in solvents such as tetrahydrofuran (THF). For example, the reduction of 3-(4-fluorophenyl)morpholin-2-one derivatives requires precise control of temperature (–75°C) to achieve stereoselectivity . Under suboptimal conditions (e.g., hydrogen-starved environments), side reactions like debenzylation or defluorination may occur, leading to impurities .

1.3. Cyclization Reactions

The final cyclization step, often performed in refluxing xylene (140–150°C), converts intermediates into aprepitant. Impurities may form if intermediates undergo unintended reactions, such as incomplete cyclization or rearrangement .

Key Reaction Conditions and Reagents

Purification Methods

Purification of aprepitant EP impurity B involves:

-

Solvent extraction : Organic layers are washed with water, sodium bicarbonate, and brine to remove polar impurities .

-

Crystallization : Aprepitant is dissolved in ethyl acetate and distilled under reduced pressure to isolate pure product .

-

Column chromatography : Flash chromatography or HPLC is used to resolve stereochemical purity and remove diastereomers .

4.1. Chromatographic Methods

-

HPLC : Normal-phase and reverse-phase HPLC are employed to separate aprepitant from its eight stereoisomers and related impurities. Key parameters include:

4.2. Impurity Data

| Impurity | CAS Number | Molecular Formula | Key Source |

|---|---|---|---|

| This compound | 2348441-62-1 | C29H25F7N4O3 | Condensation/cyclization side reactions |

| Diastereomeric Impurity | N/A | Similar to aprepitant | Incomplete stereoselective reduction |

Regulatory and Quality Control Considerations

-

Purity Standards : FDA guidelines recommend impurities be limited to <0.1% .

-

Stability : Impurities like EP impurity B are monitored during forced degradation studies to ensure formulation stability .

-

SynThink and SynZeal : Provide reference standards for QC, enabling accurate quantification of EP impurity B .

References US8133994B2 (Google Patents) ACS Publications (Org. Process Res. Dev., 2006) phmethods.net (HPLC Methods for Aprepitant Impurities) SynZeal, EvitaChem, SynThink (Impurity Standards) EP2057151A2 (Purification Process)

Scientific Research Applications

Aprepitant EP impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:

Analytical Method Development: Used as a reference standard for developing and validating analytical methods.

Quality Control: Employed in quality control processes for the production of Aprepitant.

Pharmaceutical Research: Utilized in the study of drug impurities and their effects on drug efficacy and safety.

Biological Studies: Investigated for its interactions with biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Aprepitant EP impurity B involves its interaction with specific molecular targets and pathways . Aprepitant, the parent compound, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It inhibits emesis induced by cytotoxic chemotherapeutic agents through central actions. Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors, thereby preventing nausea and vomiting associated with chemotherapy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Aprepitant EP Impurity B in pharmaceutical formulations?

- Methodology : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection, validated per ICH guidelines. System suitability tests should confirm resolution between Aprepitant and its impurities, including EP Impurity B, using relative retention times (RRT) as a key parameter. Reference standards for impurities must be characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural identity .

- Data Validation : Ensure precision (RSD < 2%), accuracy (recovery 98–102%), and linearity (R² > 0.999) across the impurity concentration range (0.05–1.0% w/w). Include forced degradation studies (acid/base hydrolysis, oxidation) to assess method robustness .

Q. How can researchers differentiate this compound from other process-related impurities?

- Strategy : Perform comparative chromatographic profiling using orthogonal methods (e.g., HPLC-MS/MS and chiral chromatography). EP Impurity B, a diastereomeric isomer, may co-elute with Aprepitant under standard conditions. Adjust mobile phase composition (e.g., acetonitrile:buffer ratio) or column temperature to enhance separation. Confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the pharmacological impact of EP Impurity B on NK-1 receptor binding?

- In Vivo PET Imaging : Administer Aprepitant spiked with EP Impurity B to gerbils and measure striatal NK-1 receptor occupancy via [18F]FE-SPA-RQ radioligand PET. Compare dose-response curves (0.3–30 mg/kg) to assess impurity interference. Use cerebellum as a reference region to calculate binding potential (BPND) and exclude spillover artifacts from non-specific binding .

- Data Analysis : Fit receptor occupancy vs. plasma concentration data to a sigmoidal Emax model. Report EC50, EC90, and maximal occupancy (e.g., 85% in gerbil studies). Exclude outliers from non-equilibrium states using time-stability truncation of PET data .

Q. How can researchers resolve contradictions in impurity stability data under varying storage conditions?

- Controlled Stability Studies : Design accelerated stability tests (40°C/75% RH) with EP Impurity B-spiked formulations. Monitor degradation kinetics via HPLC and LC-MS to identify degradation products. Compare results with real-time stability data (25°C/60% RH) to validate predictive models. Use Arrhenius equation extrapolation for shelf-life estimation .

- Limitations : Address discrepancies due to matrix effects (excipient interactions) by testing impurity stability in both API and final dosage forms. Include elemental impurity profiling (USP <232>) to rule out catalytic metal interference .

Q. What strategies ensure reproducibility in synthesizing and characterizing EP Impurity B for reference standards?

- Synthetic Protocol : Isolate EP Impurity B via preparative HPLC from Aprepitant synthesis batches. Optimize crystallization conditions (e.g., ethyl acetate distillation at 70°C followed by cooling to 0–5°C) to minimize residual solvents. Confirm purity (>99.5%) by DSC for polymorphic consistency and Karl Fischer titration for moisture content .

- Characterization : Provide comprehensive spectral data (1H/13C NMR, HRMS) and comparative XRPD patterns vs. Aprepitant. Share raw datasets in supplementary materials to enable independent verification .

Q. Methodological Considerations

- Replicability : Document experimental parameters (e.g., HPLC gradient tables, PET scan durations) in appendices or supplementary files. Use standardized nomenclature for impurities to avoid ambiguity .

- Ethical Reporting : Disclose limitations (e.g., spillover artifacts in PET imaging, incomplete degradation pathways) and propose follow-up studies (e.g., in vitro receptor affinity assays for EP Impurity B) .

Comparison with Similar Compounds

Comparison with Structurally Related Aprepitant Impurities

Aprepitant EP Impurity C (CAS: 2348441-63-2)

Aprepitant EP Impurity C, or 4-Defluoro-4-(p-fluorophenyl)aprepitant, differs from Impurity B by the absence of a fluorine atom at the 4-position of the biphenyl moiety. This modification reduces its molecular weight to 592.5 (C28H24F6N4O3) and alters its chromatographic behavior . Both impurities are critical for monitoring fluorination efficiency during synthesis.

| Parameter | Aprepitant EP Impurity B | Aprepitant EP Impurity C |

|---|---|---|

| CAS Number | 2348441-62-1 | 2348441-63-2 |

| Molecular Formula | C29H25F7N4O3 | C28H24F6N4O3 |

| Molecular Weight | 610.5 | 592.5 |

| Structural Difference | Fluorine at 4′-biphenyl | Defluorinated at 4-position |

| Regulatory Use | QC, ANDA filings | QC, toxicity studies |

Aprepitant EP Impurity A (CAS: Not Provided)

Aprepitant EP Impurity A is a def fluorinated analog lacking the trifluoromethyl groups on the aromatic ring. This results in a simpler structure (C23H21F5N4O3, MW: 516.4) and distinct chromatographic retention times compared to Impurity B .

Comparison with Non-Structural Analogues: Other EP Impurities

Mitoxantrone EP Impurity B (CAS: 80189-44-2)

Mitoxantrone EP Impurity B, unrelated structurally to Aprepitant, serves a similar regulatory role in QC and method validation for Mitoxantrone, an anthracenedione anticancer agent. It highlights the broader pharmacopeial requirement for impurity profiling across drug classes .

Telmisartan EP Impurity B (CAS: 1026353-20-7)

Telmisartan EP Impurity B (C33H30N4O2, MW: 514.6) is an angiotensin II receptor antagonist impurity. Like this compound, it is used in analytical method development and ANDA filings but differs in functional groups and synthesis pathways .

| Parameter | This compound | Telmisartan EP Impurity B |

|---|---|---|

| CAS Number | 2348441-62-1 | 1026353-20-7 |

| Molecular Formula | C29H25F7N4O3 | C33H30N4O2 |

| Molecular Weight | 610.5 | 514.6 |

| Therapeutic Class | NK-1 antagonist impurity | Angiotensin II antagonist impurity |

| Analytical Use | HPLC/QC for Aprepitant | HPLC/QC for Telmisartan |

Regulatory Significance

- ANDA Filings : Impurity B is a mandatory reference standard in ANDA submissions to the FDA, ensuring batch consistency .

- Toxicity Studies: While Aprepitant itself modulates inflammatory pathways (e.g., JNK/p38 MAPK inhibition ), its impurities are typically non-pharmacologically active but require toxicological evaluation .

Properties

Molecular Formula |

C29H25F7N4O3 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[3-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(9-10-42-26)15-24-37-27(41)39-38-24)19-4-2-3-18(11-19)17-5-7-23(30)8-6-17/h2-8,11-14,16,25-26H,9-10,15H2,1H3,(H2,37,38,39,41) |

InChI Key |

QIEHKJXOBWMTEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC(=C4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.